N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
Scientific Rationale for Investigating Benzo[c]thiadiazole Sulfonamide Derivatives
Benzothiadiazole sulfonamides occupy a critical niche in drug discovery due to their dual capacity for electronic modulation and target engagement. The benzo[c]thiadiazole moiety is a nitrogen-sulfur heterocycle characterized by high electron-withdrawing properties, which enhance intermolecular interactions with biological targets such as bacterial enzymes. When fused with a sulfonamide group, these compounds gain improved solubility and bioavailability, enabling potent inhibition of microbial pathways. For example, derivatives like 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide exhibit minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Staphylococcus aureus, outperforming many conventional antibiotics.
The incorporation of aryl and heteroaryl substituents further augments bioactivity. Halogen atoms, such as chlorine or bromine, introduce steric and electronic effects that strengthen binding to enzymatic pockets. Molecular docking studies on similar compounds reveal binding affinities ranging from -5.9 to -7.9 kcal/mol against targets like DprE1 and 2,2-dialkylglycine decarboxylase. Density functional theory (DFT) analyses corroborate these findings, showing that electron-withdrawing groups stabilize the compound’s lowest unoccupied molecular orbital (LUMO), enhancing reactivity. Such properties position benzo[c]thiadiazole sulfonamides as versatile scaffolds for combating antibiotic-resistant pathogens.
Historical Context and Evolution of Thiadiazole Sulfonamide Research
The therapeutic potential of sulfonamides traces back to the 1930s with the discovery of Prontosil , the first synthetic antibacterial agent. This breakthrough demonstrated the viability of sulfonamide-containing compounds in treating bacterial infections, spurring decades of structural diversification. Early derivatives focused on simple aryl sulfonamides, but limitations in spectrum and resistance prompted exploration of hybrid architectures.
The integration of thiadiazole rings marked a pivotal advancement. Thiadiazoles, with their dual nitrogen and sulfur atoms, conferred improved metabolic stability and target specificity. For instance, saccharide-modified thiadiazole sulfonamides developed in the 2020s exhibited nanomolar inhibitory activity against carbonic anhydrase isoforms, highlighting their applicability in oncology. Concurrently, luminescent metal-organic frameworks (LMOFs) incorporating benzothiadiazole linkers emerged as tools for chemical sensing and catalysis, illustrating the scaffold’s versatility beyond pharmacology.
The compound N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[c]thiadiazole-4-sulfonamide epitomizes modern innovations in this lineage. By conjugating a piperidine-methylpyridine "tail" to the benzothiadiazole-sulfonamide core, researchers aim to enhance blood-brain barrier penetration and kinase inhibition—a strategy validated in related antipsychotic and anticancer agents.
Overview of N-((1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[c]thiadiazole-4-sulfonamide as a Research Target
Structurally, this compound features three distinct domains:
- Benzo[c]thiadiazole-4-sulfonamide core : Serves as the electron-deficient pharmacophore, facilitating interactions with enzymatic active sites.
- Piperidine-methylpyridine substituent : Enhances lipophilicity and modulates selectivity for neuronal or microbial targets.
- Sulfonamide linkage : Improves aqueous solubility and hydrogen-bonding capacity.
Synthetic routes to this compound typically begin with the condensation of 2-aminothiophenol derivatives with sulfonyl chlorides, followed by piperidine coupling reactions. Key spectral data include infrared (IR) stretches at 3314–3319 cm$$^{-1}$$ for the sulfonamide N–H bond and $$^1$$H NMR signals between δ 8.70–8.89 ppm for aromatic protons. Computational models predict a polar surface area of ~90 Å$$^2$$, suggesting favorable membrane permeability.
While direct biological data for this specific compound remain undisclosed, structurally analogous molecules exhibit dual antibacterial and antitubercular activities. For example, 5b and 5h derivatives demonstrate MICs of 1.6 µg/mL against Mycobacterium tuberculosis, comparable to first-line drugs like isoniazid. These findings underscore the potential of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[c]thiadiazole-4-sulfonamide as a multitarget therapeutic agent.
Scope and Objectives of the Review
This review focuses on the following aspects of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[c]thiadiazole-4-sulfonamide :
- Synthetic methodologies : Analysis of stepwise reactions, yields, and purification techniques.
- Structural and electronic properties : Insights from spectroscopic data, DFT calculations, and molecular docking.
- Biological potential : Comparative assessment with analogues showing antimicrobial and antitubercular efficacy.
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S2/c1-13-11-15(5-8-19-13)23-9-6-14(7-10-23)12-20-27(24,25)17-4-2-3-16-18(17)22-26-21-16/h2-5,8,11,14,20H,6-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTUWXNUVZACOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.5 g/mol. The compound features a thiadiazole core linked to a sulfonamide group, which is often associated with various pharmacological properties.
The mechanism of action for compounds containing thiadiazole and sulfonamide moieties typically involves:
- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as enzyme inhibitors, targeting pathways crucial for cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases (G1/S or G2/M), leading to reduced cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.36 | Induces apoptosis via caspase activation |
| HepG2 | 3.21 | Cell cycle arrest at G2/M phase |
| A549 | 2.32 | Inhibits tubulin polymerization |
These results indicate that the compound exhibits significant cytotoxicity against cancer cells while sparing normal cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies demonstrated activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Bacillus subtilis | 8 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of the compound against a panel of cancer cell lines including MCF-7 and HepG2. The results indicated that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers such as cleaved caspase 3 and PARP.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties where the compound was tested against clinical isolates of bacteria. The results showed that it effectively inhibited bacterial growth, supporting its potential use as an antibiotic agent.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit promising antimicrobial properties. For instance, derivatives similar to N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain thiadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
Anticancer Potential
The compound's structure suggests potential anticancer applications. Thiadiazole derivatives have been reported to inhibit tubulin polymerization, a critical process in cancer cell division. Compounds with similar frameworks have shown cytotoxic effects against various cancer cell lines, indicating that this compound could be explored further for its anticancer properties .
Enzyme Inhibition
Thiadiazole derivatives are also recognized for their ability to inhibit specific enzymes associated with disease pathways. For example, certain compounds have been shown to inhibit carbonic anhydrase and other key enzymes involved in metabolic processes, which may lead to therapeutic applications in conditions such as glaucoma and obesity .
Interaction with Biological Targets
The compound likely interacts with various biological targets due to its complex structure. The piperidine and pyridine rings may facilitate binding to receptors or enzymes involved in signaling pathways related to inflammation and cancer progression. This interaction can modulate cellular responses and lead to therapeutic effects .
Structure–Activity Relationship (SAR) Studies
SAR studies indicate that modifications to the thiadiazole ring can significantly impact biological activity. For instance, substituents at specific positions on the thiadiazole ring can enhance antimicrobial or anticancer properties, guiding future synthesis of more potent derivatives .
Antimicrobial Screening
A comprehensive study on 1,3,4-thiadiazole derivatives demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin against pathogenic bacteria . This finding underscores the potential of thiadiazole-based compounds in addressing antibiotic resistance.
Cancer Cell Line Studies
In vitro studies have shown that thiadiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . These findings support further investigation into the therapeutic efficacy of this compound as an anticancer agent.
Comparison with Similar Compounds
Research Findings and Contradictions
- : Highlights sulfonamides with morpholine or hydroxyalkyl substituents, which often exhibit enhanced aqueous solubility but reduced bioavailability compared to pyridine-containing analogs .
- Contradictions : While morpholine derivatives (e.g., 1093873-15-4) may improve solubility, they could also increase off-target interactions due to their hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide to maximize yield and purity?
- Methodology : Use a coupling reaction between benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride and the substituted piperidine intermediate under inert atmosphere. Solvent choice (e.g., DCM or THF) and coupling agents (e.g., HATU or DIPEA) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization in ethanol/water mixtures improves purity .
- Characterization : Confirm structure via NMR (400 MHz, DMSO-d6) and NMR (100 MHz), ensuring peaks align with theoretical values. Use HPLC (C18 column, 0.1% TFA in H2O/MeCN) to verify ≥98% purity .
Q. How can researchers validate the chemical stability of this compound under varying storage conditions?
- Protocol : Conduct accelerated stability studies by storing aliquots at -20°C (long-term), 4°C (short-term), and 25°C/60% RH (stress conditions). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use mass spectrometry (LC-MS) to identify degradation products, such as sulfonamide hydrolysis or piperidine ring oxidation .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in bioactivity data across different assay systems?
- Approach :
Control standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO), assay buffers (pH 7.4, ionic strength), and incubation times.
Impurity profiling : Compare batches using HPLC and LC-MS to rule out inactive/byproduct interference. For example, trace amines from incomplete coupling can antagonize target receptors .
Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays to distinguish direct binding vs. downstream effects .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s target selectivity?
- Methodology :
Analog synthesis : Modify the 2-methylpyridine or benzo-thiadiazole moieties. For instance, replace 2-methylpyridine with 3-fluoro-pyridine to assess steric/electronic effects .
In vitro profiling : Test analogs against related targets (e.g., kinase panels, GPCR screens) using competitive binding assays.
Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and identify critical interactions (e.g., hydrogen bonds with sulfonamide) .
Q. What computational methods are suitable for predicting the metabolic pathways of this compound?
- Tools :
- In silico prediction : Use software like MetaSite or GLORYx to identify vulnerable sites (e.g., sulfonamide group for Phase II conjugation, piperidine for CYP450 oxidation).
- Validation : Compare predictions with in vitro hepatocyte incubation data (human/mouse), analyzing metabolites via HR-MS .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting NMR and crystallography data for this compound?
- Resolution steps :
Dynamic effects : NMR detects solution-state conformers, while XRD reveals solid-state packing. Use variable-temperature NMR to assess rotational barriers (e.g., piperidine ring puckering).
Salt forms : Crystallize the compound as different salts (e.g., HCl or phosphate) to evaluate polymorphism. Cross-reference XRD patterns with simulated PXRD (Mercury software) .
Q. What statistical approaches are recommended for analyzing dose-response data in target inhibition studies?
- Analysis :
- Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50/EC50.
- Use ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., analog potency vs. parent compound).
- Report Hill slopes to identify cooperativity or assay artifacts .
Synthesis and Scale-Up Challenges
Q. How can researchers mitigate low yields during large-scale synthesis of the piperidine intermediate?
- Optimization :
- Replace traditional Boc-protection with Fmoc for better stability during scale-up.
- Employ flow chemistry for the coupling step to enhance reproducibility and reduce exothermic risks .
Biological Evaluation
Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and toxicity?
- Models :
- PK studies : Use Sprague-Dawley rats for IV/PO dosing; collect plasma at 0.5, 1, 2, 4, 8, 24h. Analyze compound levels via LC-MS/MS.
- Toxicity screening : Conduct 14-day repeat-dose studies in mice, monitoring ALT/AST (liver function) and BUN/creatinine (renal function) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
